5-(2-Chlorophenyl)oxazole-2-carbonitrile
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYZLGFMPYZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Chlorophenyl)oxazole-2-carbonitrile, also known as EVT-1769979, is a compound that has garnered attention for its potential biological activities, particularly in drug discovery. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features an oxazole ring substituted with a 2-chlorophenyl group and a carbonitrile functional group. The presence of the chlorine atom in the ortho position may influence its reactivity and interactions with biological targets due to steric hindrance and electronic effects.
Anticancer Activity
The anticancer potential of oxazole derivatives has been widely documented. Although direct studies on this compound are scarce, similar compounds have exhibited cytotoxic effects against various cancer cell lines. A notable study evaluated the activity of oxadiazole derivatives against multiple human tumor cell lines, revealing IC50 values indicating potent antitumor activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1 | 92.4 | Various (11 cell lines) |
| 2 | 1.143 | Renal cancer (PRXF 22Rv1) |
This data highlights the potential of modifying the structure of this compound to enhance its anticancer efficacy.
The biological activity of oxazole derivatives, including those similar to this compound, is often attributed to their ability to inhibit key enzymes involved in disease processes. For example, they have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression . Additionally, some compounds exhibit affinity for targets such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory pathways.
Case Studies
- Antimicrobial Study : A study conducted by Singh et al. investigated the antibacterial potential of substituted oxazoles against various bacterial strains using ampicillin as a reference drug. The results indicated significant growth inhibition for several tested compounds, suggesting that similar studies on this compound could yield valuable insights into its antimicrobial efficacy .
- Anticancer Evaluation : In another study focusing on oxadiazole derivatives, compounds were evaluated for their cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The findings demonstrated that specific modifications to the oxazole structure led to enhanced antiproliferative activities, indicating a pathway for optimizing the biological activity of related compounds like this compound .
Comparison with Similar Compounds
Structural Analogues in the Oxazole Carbonitrile Family
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
The 2,6-dichlorophenyl substitution in 5-bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile introduces greater steric bulk and may hinder rotational freedom, impacting molecular conformation .
Core Modifications: Benzooxazole derivatives (e.g., 2-(chloromethyl)-5-cyanobenzo[d]oxazole) feature a fused benzene ring, enhancing aromaticity and planarity compared to monocyclic oxazoles. This could improve UV absorption properties or π-π stacking interactions .
Functional Group Variations: The amino group in 5-azanyl-2-(phenylmethyl)-1,3-oxazole-4-carbonitrile enables hydrogen bonding, which is critical for solubility and target engagement in drug design .
Physicochemical Properties
Limited data are available for direct comparisons, but inferences can be drawn:
- Melting Points : Pyrazole and benzodiazepine derivatives (e.g., Methylclonazepam in ) typically exhibit higher melting points due to hydrogen bonding and fused-ring rigidity, whereas oxazoles may show lower thermal stability .
Preparation Methods
Synthetic Routes Overview
The preparation of 5-(2-Chlorophenyl)oxazole-2-carbonitrile typically involves:
- Formation of the oxazole ring with appropriate substituents.
- Introduction of the 2-chlorophenyl group.
- Installation of the carbonitrile (nitrile) functionality at the 2-position of the oxazole ring.
These steps are often achieved through condensation reactions, halogenation, oxidation, and palladium-catalyzed cross-coupling or multicomponent reactions.
Comparative Summary Table of Preparation Methods
Research Findings and Analysis
Efficiency and Yield: The van Leusen-type oxazole synthesis using TosMIC and palladium catalysis offers the most efficient and highest-yielding route to this compound derivatives, with yields up to 94% under mild conditions.
Reaction Conditions: The palladium-catalyzed amidation step is sensitive to base and solvent choice, with Cs2CO3 and DMSO/H2O mixtures providing optimal results. Elevated temperatures (>80°C) or prolonged reaction times reduce yields.
Functional Group Compatibility: The methods tolerate electron-donating and electron-withdrawing substituents on the phenyl ring, including chlorine, which is critical for synthesizing 5-(2-chlorophenyl)oxazole derivatives.
Synthetic Flexibility: The Suzuki cross-coupling approach allows for late-stage diversification of the oxazole ring, enabling the introduction of the 2-chlorophenyl group or other aryl substituents, which can be further functionalized to nitriles.
Environmental and Safety Considerations: The use of sulfur oxychloride and tin anhydride in some methods requires careful handling due to toxicity and corrosiveness. The palladium-catalyzed methods use less hazardous reagents and milder conditions.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 5-(2-Chlorophenyl)oxazole-2-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The iodine-DMSO-mediated conversion of cyanothioformamides to cyanoformamides is a viable pathway for synthesizing oxazole-carbonitrile derivatives. Reaction optimization includes controlling temperature (typically 60–80°C), stoichiometry of iodine, and solvent polarity. Monitoring via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields high-purity product .
Q. How can structural elucidation of this compound be performed with high accuracy?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural data. Complement with H/C NMR for functional group verification and HRMS for molecular weight confirmation. For example, C NMR peaks at ~113–160 ppm correspond to nitrile, aromatic, and oxazole carbons .
Q. What are the key reactivity patterns of the nitrile and 2-chlorophenyl groups in this compound?
- Methodological Answer : The nitrile group can undergo reduction (e.g., LiAlH to amine) or nucleophilic addition (e.g., Grignard reagents). The 2-chlorophenyl substituent participates in Suzuki-Miyaura cross-coupling (using Pd catalysts) or electrophilic substitution (e.g., nitration). Reaction monitoring via GC-MS or F NMR (if fluorinated analogs are synthesized) is recommended .
Q. How can purity and stability be assessed during storage and handling?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (using desiccants) identify degradation pathways. LC-MS detects hydrolyzed byproducts (e.g., carboxylic acid from nitrile hydrolysis) .
Advanced Research Questions
Q. What computational tools are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Software like Gaussian or ORCA paired with visualization tools (VMD, PyMol) aids in correlating electronic structure with reactivity .
Q. How can mechanistic insights into the formation of oxazole-carbonitrile derivatives be gained?
- Methodological Answer : Trapping intermediates (e.g., thiourea adducts) via quenching reactions at controlled timepoints provides mechanistic clues. Isotopic labeling (e.g., O in DMSO) and kinetic studies (variable-temperature NMR) elucidate pathways. SC-XRD of intermediates, such as carbamoyl cyanides, validates proposed mechanisms .
Q. What strategies exist for modifying the oxazole core to enhance biological or material properties?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., NO) at the oxazole 4-position via electrophilic substitution to modulate electronic properties. Substituent effects on bioactivity can be studied using in vitro assays (e.g., enzyme inhibition) or photophysical testing (fluorescence quantum yield) .
Q. How do crystallographic data inform polymorphism or co-crystal formation in this compound?
- Methodological Answer : Screen polymorphs using solvent recrystallization (e.g., ethanol vs. DMF) and analyze via SC-XRD/PXRD. Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions (e.g., π-stacking, halogen bonds). Co-crystals with carboxylic acids (e.g., succinic acid) enhance solubility .
Data Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in iodine-DMSO reaction yields (40–85%) may arise from trace moisture; rigorous drying of solvents and reagents is critical .
- NMR Signal Assignment : Conflicting C shifts for nitrile groups (113–116 ppm vs. 119 ppm) require cross-validation with DEPT-135 or HSQC experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
